10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one
CAS No.: 1374509-72-4
Cat. No.: VC2993250
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-72-4 |
|---|---|
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | 4-phenyl-2,4,5,10-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-3-one |
| Standard InChI | InChI=1S/C18H16N2O/c21-16-11-10-15-17(16)18(12-6-2-1-3-7-12)20-14-9-5-4-8-13(14)19-15/h1-9,18-20H,10-11H2 |
| Standard InChI Key | LYNZGEOPZFPYRL-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4 |
| Canonical SMILES | C1CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4 |
Introduction
Chemical Properties and Structural Characteristics
10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one represents a specialized class of benzodiazepine derivatives with distinct chemical and physical properties. The compound's structure is characterized by a cyclopentane ring fused with a benzene ring and a diazepine ring system, creating a tricyclic core structure with a phenyl substituent.
Basic Chemical Data
The compound is formally identified by the following chemical parameters:
This data provides essential information for the identification and characterization of the compound in chemical databases and research literature.
Structural Features
The molecular structure of 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one includes several key functional groups and structural elements:
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A carbonyl group (C=O) at position 1, which is part of the cyclopentanone moiety
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Two nitrogen atoms within the seven-membered diazepine ring
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A phenyl substituent attached to position 10
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A fused benzene ring creating the benzo portion of the structure
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Partially saturated rings with multiple stereogenic centers
The compound exists as a racemic mixture, which is common for compounds with this level of structural complexity.
Synthesis and Preparation Methods
The synthesis of benzodiazepine derivatives like 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one typically involves multi-step processes utilizing various cyclocondensation and ring-formation reactions.
Availability and Research Applications
10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one represents a specialized research chemical with potential applications in medicinal chemistry and drug discovery.
Research Applications
Potential research applications for 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one include:
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As a precursor for the synthesis of more complex heterocyclic compounds
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In structure-activity relationship studies to explore the effects of structural modifications on biological activity
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As a model compound for studying the physicochemical properties of benzodiazepine derivatives
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In drug discovery programs targeting conditions where benzodiazepine-like structures have shown promise
The compound's unique structural features make it a potentially valuable building block in medicinal chemistry research.
Analytical Methods and Characterization
Proper characterization of 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one is essential for confirming its identity and purity in research settings.
Spectroscopic Characterization
Based on standard practices for similar compounds, the following analytical techniques would be appropriate for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon environments within the molecule.
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Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of its structure.
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Infrared (IR) Spectroscopy: Would identify key functional groups, particularly the carbonyl (C=O) stretching band expected around 1700-1720 cm⁻¹.
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X-ray Crystallography: For definitive confirmation of the three-dimensional structure and stereochemistry.
These analytical methods collectively provide comprehensive structural verification and are standard in chemical research for compounds of this complexity .
Physical Properties
The physical properties of 10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e] diazepin-1(2H)-one that would be relevant for handling and formulation include:
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Appearance: Likely a crystalline solid at room temperature
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Solubility: Expected to have limited water solubility but good solubility in organic solvents like DMSO, chloroform, or methanol
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Stability: Potentially sensitive to strong acids or bases due to the presence of the amide functionality
These properties would influence the handling, storage, and experimental protocols involving this compound.
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